6-Methylquinoxaline-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-methylquinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2O/c1-7-2-3-9-10(4-7)11-5-8(6-13)12-9/h2-6H,1H3 |
InChI Key |
ZRWDXVSKJWFATI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methylquinoxaline 2 Carbaldehyde
Direct Condensation Approaches for Quinoxaline (B1680401) Ring Formation
The most fundamental and widely utilized method for constructing the quinoxaline framework is the cyclocondensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. This approach offers a direct route to the bicyclic system.
Cyclocondensation of Substituted o-Phenylenediamines with Dicarbonyl Precursors
The synthesis of the 6-methylquinoxaline (B1581460) core involves the reaction of 4-methyl-1,2-phenylenediamine with a suitable 1,2-dicarbonyl precursor. nih.govresearchgate.net The dicarbonyl component must be chosen to ultimately provide the 2-carbaldehyde group. A common precursor for this purpose is methylglyoxal (B44143) or a protected equivalent. The reaction is typically acid-catalyzed and proceeds by the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline ring. researchgate.net
A variety of catalytic systems and reaction conditions have been developed to optimize the synthesis of quinoxalines, aiming for high yields, mild conditions, and environmental sustainability. nih.govresearchgate.net These methods are broadly applicable to the synthesis of 6-methylquinoxaline derivatives.
Table 1: Catalytic Systems for Quinoxaline Synthesis via Condensation
| Catalyst/System | Solvent | Key Features | Reference |
|---|---|---|---|
| Ammonium bifluoride (NH₄HF₂) | Aqueous ethanol (B145695) | Mild conditions, low catalyst loading, simple work-up. | nih.gov |
| Iodine (I₂) | Ethanol | Microwave-assisted, short reaction times, high yields. | researchgate.net |
| Graphene Oxide (GO) | Water/Ethanol | Heterogeneous catalyst, reusable, tandem reduction/condensation possible. | nih.gov |
Regioselective Considerations in Quinoxaline Condensation Reactions
When an asymmetrically substituted ortho-phenylenediamine, such as 4-methyl-1,2-phenylenediamine, reacts with an unsymmetrical dicarbonyl compound like methylglyoxal, the formation of two potential regioisomers is possible: 6-methyl-2-methylquinoxaline and 7-methyl-2-methylquinoxaline. For the synthesis of 6-Methylquinoxaline-2-carbaldehyde, controlling this regioselectivity is paramount.
The outcome of the reaction is governed by the relative reactivity of the two non-equivalent amino groups of the diamine. The methyl group in 4-methyl-1,2-phenylenediamine is an electron-donating group, which activates the aromatic ring. The amino group para to the methyl group (at position 1) is generally more nucleophilic than the amino group meta to it (at position 2). Consequently, the initial condensation is expected to occur preferentially at the more nucleophilic amine. This directs the cyclization to favor the formation of the 6-methylquinoxaline isomer over the 7-methyl isomer. nih.gov Studies on similar reactions have reported excellent regioselectivity, often achieving ratios greater than 20:1 in favor of the desired isomer under optimized conditions. nih.govthieme-connect.de
Selective Oxidation Strategies for Carbaldehyde Moiety Introduction
An alternative synthetic strategy involves forming a substituted quinoxaline precursor first, followed by a selective oxidation reaction to introduce the aldehyde functionality at the C2 position.
Oxidation of Methyl-Substituted Quinoxalines (e.g., Selenium Dioxide Oxidation)
The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and effective method for the oxidation of an activated methyl group to a carbonyl group. wikipedia.org In the context of synthesizing this compound, this strategy would utilize 2,6-dimethylquinoxaline as the starting material. The methyl group at the C2 position of the quinoxaline ring is activated by the adjacent nitrogen atom, making it susceptible to oxidation by SeO₂. nih.gov
The reaction is typically carried out by refluxing the substrate with a stoichiometric amount of SeO₂ in a suitable solvent such as dioxane or xylene. researchgate.netnih.gov The mechanism involves an initial ene reaction followed by a nih.gov-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde. wikipedia.org Care must be taken to avoid over-oxidation to the corresponding carboxylic acid, which is a common side reaction. nih.gov
Table 2: Conditions for Selenium Dioxide Oxidation of Heterocyclic Methyl Groups
| Substrate Type | Solvent | Temperature | Key Outcome | Reference |
|---|---|---|---|---|
| Methyl-substituted quinolines | Xylene | Reflux | Formation of the corresponding carbaldehyde. | researchgate.net |
| 4-Methoxy-6-methyl-2,2′-bipyridine | Dioxane | Reflux | Oxidation of methyl to a formyl group. | nih.gov |
Oxidative Transformations of Related Precursors
Other oxidative methods can be envisioned, starting from different precursors. For instance, the synthesis could proceed via 6-methyl-2-quinoxalinemethanol. This alcohol precursor can be oxidized to the target aldehyde using a variety of mild oxidizing agents. Reagents such as manganese dioxide (MnO₂), which is selective for the oxidation of allylic and benzylic-type alcohols, or pyridinium (B92312) chlorochromate (PCC) are well-suited for this transformation, minimizing the risk of over-oxidation to the carboxylic acid.
Another potential, though less direct, route could involve the oxidative cleavage of a larger side chain at the C2 position. For example, a precursor like 2-(1,2-dihydroxyethyl)-6-methylquinoxaline could be subjected to oxidative cleavage with an agent like sodium periodate (B1199274) (NaIO₄) to yield the desired aldehyde. This type of transformation has been documented for related quinoxaline systems. sapub.org
Derivatization from Pre-Functionalized Quinoxaline Scaffolds
Common precursors for this strategy include the corresponding carboxylic acid, ester, or nitrile.
From Carboxylic Acids: 6-Methylquinoxaline-2-carboxylic acid can be converted to the aldehyde. A standard method involves first converting the acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by a controlled reduction. The Rosenmund reduction, using hydrogen gas and a poisoned palladium catalyst (e.g., Pd/BaSO₄), is a classic method for this step. Alternatively, other reducing agents capable of partially reducing an acid chloride, such as lithium tri-tert-butoxyaluminum hydride, can be employed.
From Esters: The partial reduction of an ester, such as ethyl or methyl 6-methylquinoxaline-2-carboxylate, provides another pathway. Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures are highly effective for converting esters to aldehydes.
From Nitriles: The Stephen reduction offers a method to convert 6-methylquinoxaline-2-carbonitrile (B83207) into the target aldehyde. This reaction involves treating the nitrile with tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to the aldehyde.
Table 3: Summary of Derivatization Approaches
| Precursor Functional Group | Key Reagents | Reaction Name/Type |
|---|---|---|
| Carboxylic Acid | 1. SOCl₂2. H₂, Pd/BaSO₄ | Rosenmund Reduction |
| Ester | DIBAL-H | Partial Reduction |
| Nitrile | SnCl₂, HCl | Stephen Reduction |
Conversion of Quinoxaline Carboxylic Acid Derivatives
Another potential route involves the Rosenmund reduction, where a 6-methylquinoxaline-2-carbonyl chloride would be hydrogenated over a poisoned catalyst, such as palladium on barium sulfate. This method is a classic approach for the synthesis of aldehydes from acid chlorides.
Manipulation of Halogenated Quinoxaline Precursors via Nucleophilic Aromatic Substitution
Halogenated quinoxalines serve as versatile precursors for the introduction of various functional groups through nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmtroyal.ca The synthesis of this compound could be envisioned starting from a dihalogenated quinoxaline. For instance, a theoretical pathway could involve the selective reaction of a 2,6-dihaloquinoxaline with a methylating agent, followed by the conversion of the second halogen at the 2-position into a carbaldehyde group. This latter step could be achieved through various methods, such as a palladium-catalyzed formylation or a multi-step sequence involving the introduction of a cyano group followed by reduction.
Microwave-assisted nucleophilic substitution has been shown to be an efficient method for the preparation of 6-aminoquinoxalines from 6-fluoroquinoxalines, suggesting that similar conditions could potentially be applied for other nucleophiles. mtroyal.ca The reactivity of the halogen is influenced by the electronic nature of the quinoxaline ring, with electron-withdrawing groups generally activating the ring towards nucleophilic attack. wikipedia.org
Catalytic and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. In the context of quinoxaline synthesis, several green chemistry approaches have been reported, which could be adapted for the preparation of this compound.
A highly efficient and direct method for the synthesis of the precursor, 2,6-dimethylquinoxaline, involves the condensation of 4-methyl-1,2-phenylenediamine with diacetyl (2,3-butanedione). This reaction can often be carried out under mild conditions, sometimes with catalytic amounts of acid.
The subsequent oxidation of the 2-methyl group of 2,6-dimethylquinoxaline to a carbaldehyde represents a key catalytic step. A well-established method for the analogous transformation of 2,3-dimethylquinoxaline (B146804) to 3-methylquinoxaline-2-carbaldehyde (B27001) utilizes selenium dioxide as the oxidizing agent. thieme-connect.de It is highly probable that this method can be successfully applied to 2,6-dimethylquinoxaline to afford the desired this compound. This selective oxidation is a powerful tool in the functionalization of methyl-substituted heterocyclic compounds.
Furthermore, research into catalytic systems for quinoxaline synthesis often explores the use of reusable solid acid catalysts and water as a green solvent, which could be applied to the initial condensation step. Iron-catalyzed cascade reactions have also been developed for the synthesis of quinoxaline derivatives, offering an alternative to more traditional methods. While not yet specifically reported for this compound, these catalytic and green approaches represent promising avenues for future research and process development.
Chemical Reactivity and Transformation Pathways of 6 Methylquinoxaline 2 Carbaldehyde
Reactions of the Carbaldehyde Functionality
The aldehyde group is a primary site for a range of chemical reactions, including condensations, oxidations, reductions, and nucleophilic additions.
Condensation Reactions (e.g., Schiff Base Formation, Hydrazone Synthesis)
The carbaldehyde group of 6-methylquinoxaline-2-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). wikipedia.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. wikipedia.org The general structure of a Schiff base is R¹R²C=NR³ (where R³ is not hydrogen). wikipedia.org These reactions are fundamental in the synthesis of various heterocyclic compounds and ligands for coordination chemistry. wikipedia.orgsapub.org For instance, the reaction of quinoline-2-carboxaldehyde with various amines is a known route to Schiff base complexes. nih.gov
Similarly, condensation with hydrazines or hydrazides yields hydrazones. nih.govorganic-chemistry.org The synthesis of hydrazones can be achieved through various methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. nih.gov These reactions are often catalyzed by acids and proceed by the elimination of a water molecule. researchgate.net The formation of hydrazones from aldehydes and hydrazides is a common synthetic strategy. nih.govresearchgate.net
Table 1: Examples of Condensation Reactions
| Reactant | Product Type | General Reaction |
|---|---|---|
| Primary Amine | Schiff Base | R-CHO + R'-NH₂ → R-CH=N-R' + H₂O |
Oxidative Transformations of the Aldehyde Group
The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 6-methylquinoxaline-2-carboxylic acid. This transformation can be achieved using various oxidizing agents. For example, chromium trioxide (CrO₃) has been used for the oxidation of similar quinoxaline (B1680401) carbaldehydes. sapub.org The direct oxidation of benzylic C-H bonds to carbonyl compounds can also be accomplished using reagents like 2,6-dicarboxypyridinium fluorochromate. acs.org
Reductive Transformations of the Aldehyde Group
The aldehyde group can be reduced to a primary alcohol, (6-methylquinoxalin-2-yl)methanol. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These hydride reagents donate a hydride ion to the carbonyl carbon, which upon workup with a proton source, yields the alcohol.
Nucleophilic Addition Reactions (e.g., Grignard Additions)
Grignard reagents (R-MgX) are potent nucleophiles that readily add to the electrophilic carbonyl carbon of aldehydes. masterorganicchemistry.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent would result in the formation of a secondary alcohol after an acidic workup. masterorganicchemistry.commasterorganicchemistry.com The Grignard reagent adds to the aldehyde to form a magnesium alkoxide intermediate, which is then protonated. masterorganicchemistry.com Studies on the addition of Grignard reagents to quinoxalinium salts have shown that mono- and bis-addition reactions can occur, leading to dihydro- and tetrahydroquinoxaline derivatives. researchgate.net
Table 2: Summary of Aldehyde Transformations
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | CrO₃, KMnO₄ | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
Reactivity of the Quinoxaline Heterocyclic Core
The quinoxaline ring system, while aromatic, can undergo substitution reactions. The presence of the electron-withdrawing carbaldehyde group and the electron-donating methyl group influences the regioselectivity of these reactions.
Electrophilic Substitution Reactions on the Quinoxaline Ring
Electrophilic aromatic substitution is a fundamental reaction for aromatic compounds. youtube.com The reactivity and orientation of substitution on the benzene (B151609) ring portion of the quinoxaline are influenced by the existing substituents. openstax.org The methyl group is an activating, ortho-para directing group due to its electron-donating inductive effect. openstax.org Conversely, the aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing resonance effect. openstax.org
Nucleophilic Substitution Reactions on the Quinoxaline Ring
The electronic nature of the quinoxaline ring, particularly when substituted with electron-withdrawing groups, facilitates nucleophilic aromatic substitution (SNAAr) reactions. In derivatives of quinoxaline-2-carboxylic acid, the presence of a good leaving group, such as a chlorine atom, allows for substitution by nucleophiles.
Research into related structures, specifically 6-chloro-3-methylquinoxaline-2-carboxylic acid 1,4-dioxide derivatives, reveals a pronounced regioselectivity in these reactions. mdpi.com The chlorine atom at the C6 position is readily displaced by amine nucleophiles. This reactivity is attributed to the electronic influence of the substituent at the C2 position. The electron-withdrawing group at C2 enhances the electrophilicity of the C6 carbon atom through conjugation. This effect stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack, thereby lowering the activation energy for the substitution reaction. mdpi.com For example, heating 6,7-dichloro-3-methylquinoxaline-2-carboxylic acid 1,4-dioxide with an excess of piperazine (B1678402) in DMF can lead to the substitution of the chlorine atom at the 7-position as well, demonstrating the susceptibility of the benzene portion of the quinoxaline ring to nucleophilic attack. mdpi.com
Table 1: Examples of Nucleophilic Substitution on Quinoxaline Derivatives
| Reactant | Nucleophile | Product | Reference |
| 6,7-dichloro-3-methylquinoxaline-2-carboethoxy 1,4-dioxide | Piperazine | 7-amino-substituted 2-carboethoxy-3-methylquinoxaline 1,4-dioxide | mdpi.com |
Ring Reduction and Dearomatization Pathways
The electron-deficient quinoxaline ring is susceptible to reduction. Electrochemical studies on quinoxalin-2(1H)-one and its derivatives show that the ring system can be reduced. researchgate.net The reduction potential is influenced by the nature of the substituents on the ring. The process of reduction in quinoxaline derivatives is often characterized by a single-electron transfer, leading to a radical species. abechem.com
In a related context, the transformation of fused heterocyclic systems can lead to the formation of the quinoxaline ring structure. For instance, 6-Amino-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid has been isolated from the alkaline hydrolysis of 8-Amino-1H-benzo[g]pteridine-2,4-dione, a fused alloxazine. sapub.org While this is a ring transformation rather than a direct reduction of a pre-formed quinoxaline, it highlights the chemical pathways that can lead to substituted quinoxaline structures.
Regioselectivity and Stereoselectivity in this compound Transformations
Regioselectivity is a critical factor in the functionalization of the quinoxaline scaffold. As discussed in the context of nucleophilic substitution, the position of substituents plays a key role in directing incoming reagents. In quinoxaline-2-carboxylic acid derivatives, a distinct preference for nucleophilic attack at the C6 position is observed. mdpi.com This regioselectivity is electronically driven; the conjugation of the C6 carbon with the electron-withdrawing group at the C2 position leads to an increase in the partial positive charge at C6. mdpi.com This polarization enhances its reactivity towards nucleophiles and stabilizes the resulting Meisenheimer intermediate, making the C6-substitution pathway more favorable than substitution at other positions. mdpi.com
While detailed studies on the stereoselectivity of reactions involving the aldehyde group of this compound are specific to each reaction type, general principles of asymmetric synthesis would apply. For instance, the reduction of the carbaldehyde to an alcohol could be achieved with stereocontrol using chiral reducing agents, and its reaction with nucleophiles could be directed by chiral catalysts.
Transformations of Quinoxaline-2-carboxylic Acid Derivatives and Analogues
The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations. It can undergo condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds. abechem.com For example, the reaction of quinoxaline-2-carbaldehyde (B121957) with 4-t-butylhydrazide in refluxing ethanol (B145695) yields the corresponding (quinoxaline-2-yl)methylenehydrazide. abechem.com
The corresponding quinoxaline-2-carboxylic acid, an oxidized analogue, can also be transformed. Metallaphotoredox catalysis has emerged as a powerful tool for the decarboxylative functionalization of carboxylic acids. princeton.edu This strategy allows for the conversion of the carboxylic acid group into other functionalities through alkylation, arylation, or amination, proceeding via radical intermediates. princeton.edu These methods could potentially be applied to quinoxaline-2-carboxylic acid to forge new carbon-carbon or carbon-heteroatom bonds at the C2 position.
Furthermore, derivatives such as quinoxaline-2-carboxylic acid 1,4-dioxides serve as important intermediates. The N-oxide moieties can be deoxygenated, and the carboxylic acid group can be converted to esters or amides, providing a wide range of functionalized quinoxaline compounds. mdpi.com
Table 2: Selected Transformations of Quinoxaline-2-carbaldehyde and its Analogues
| Starting Material | Reagent(s) | Product Type | Reference |
| Quinoxaline-2-carbaldehyde | 4-t-Butylhydrazide, Ethanol | (Quinoxaline-2-yl)methylenehydrazide | abechem.com |
| 2-Methyl-6,7-difluoroquinoxaline | Arenecarbaldehyde, Acetic Acid | Arylvinylquinoxaline | abechem.com |
| Aliphatic Carboxylic Acids (General) | Ni or Cu catalyst, Photoredox conditions | Alkylated, Arylated, or Aminated products | princeton.edu |
Electrochemical Behavior and Redox Transformations
The electrochemical properties of quinoxaline derivatives are of significant interest, as they provide insight into their electron-accepting ability. Studies have shown a correlation between the electrochemical reduction potential of quinoxaline derivatives and their biological activity. abechem.com The reduction of 2-substituted quinoxalines in an aprotic medium is often characterized by a single-electron transfer mechanism, indicating a radical nature for the transformation. abechem.com
Computational studies on quinoxalin-2(1H)-one and its derivatives using Density Functional Theory (DFT) have provided calculated redox potentials. researchgate.net The study found that the redox potential is sensitive to the substituents on the quinoxaline ring. For instance, the calculated redox potential of quinoxalin-2(1H)-one was +0.123 eV, while the introduction of a methyl group at the C3 position (3-methylquinoxalin-2(1H)-one) lowered the potential to +0.015 eV relative to the standard hydrogen electrode (SHE). researchgate.net An electron-donating amino group at the same position resulted in a negative reduction potential of -0.254 eV, as the amino group makes the molecule easier to oxidize (and harder to reduce). researchgate.net These findings suggest that the methyl group at the C6 position in this compound would similarly influence its redox potential, making it a slightly better electron donor compared to the unsubstituted analogue. researchgate.net
Table 3: Calculated Redox Potentials of Quinoxalin-2(1H)-one Derivatives
| Compound | Calculated Redox Potential (vs. SHE) | Reference |
| Quinoxalin-2(1H)-one (QO) | +0.123 eV | researchgate.net |
| 3-Methylquinoxalin-2(1H)-one (MQO) | +0.015 eV | researchgate.net |
| 3-Aminoquinoxalin-2(1H)-one (AQO) | -0.254 eV | researchgate.net |
Spectroscopic Characterization of 6 Methylquinoxaline 2 Carbaldehyde and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. In the analysis of quinoxaline (B1680401) derivatives, specific vibrational bands are indicative of their molecular structure. For instance, the FTIR spectra of certain quinoxaline derivatives show characteristic absorption bands for N-H stretching in the region of 3200–3300 cm⁻¹. nih.gov Aliphatic C-H stretching vibrations are observed between 2916 and 2999 cm⁻¹. nih.gov
In the case of 2,3-diphenylquinoxaline, the disappearance of the N-H stretching band of o-phenylenediamine (B120857) and the C=O stretching band of benzil, coupled with the appearance of a new absorption peak at 1601 cm⁻¹ corresponding to the C=N stretching vibration, confirms the successful formation of the quinoxaline ring. mdpi.com For quinoxalinone derivatives, the FT-IR spectra exhibit characteristic stretching absorption bands for 2 × NH, CH-aromatic, C=O, C=N, and C=C groups at νmax = 3320–3304, 3109–3009, 1677–1671, 1620–1615, and 1580–1412 cm⁻¹, respectively. nih.gov
Theoretical calculations using Density Functional Theory (DFT) can complement experimental FTIR data. For quinoline-2-carbaldehyde benzoyl hydrazone, the C=O stretching mode is predicted at 1714 cm⁻¹ and experimentally observed at 1675 cm⁻¹. researchgate.net The NH stretching band is observed at 3375 cm⁻¹ and theoretically calculated at 3524 cm⁻¹. researchgate.net
Interactive Data Table: FTIR Spectral Data for Quinoxaline Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | 3200-3300 | nih.gov |
| C-H (aliphatic) Stretch | 2916-2999 | nih.gov |
| C=N Stretch | 1601 | mdpi.com |
| C=O Stretch | 1677-1671 | nih.gov |
| C=N Stretch | 1620-1615 | nih.gov |
| C=C Stretch | 1580-1412 | nih.gov |
Raman Spectroscopy Applications
Raman spectroscopy offers complementary information to FTIR analysis. For a Co-MOF catalyst containing a quinoxaline derivative, vibration bands around 872, 1132, and 1620 cm⁻¹ are assigned to the organic benzene-1,4 dicarboxylate (BDC) linkers. researchgate.net Low-intensity peaks below 450 cm⁻¹ are attributed to the longitudinal (LO) mode and Co-O vibrations. researchgate.net This technique is valuable for characterizing the framework and metal-ligand interactions in such materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For quinoxaline derivatives, the chemical shifts of protons are influenced by their position on the quinoxaline ring and the nature of the substituents.
In the ¹H NMR spectrum of 2-methylquinoline-6-carbaldehyde, the aldehyde proton (CHO) appears as a singlet at δ 10.10 ppm. rsc.org The protons on the quinoxaline ring are observed at δ 8.23 (s, 1H), 8.12 (m, 2H), and 8.04 (d, J = 8.7 Hz, 1H), while the methyl group protons resonate at δ 2.74 (s, 3H). rsc.org For quinoline-2-carbaldehyde, the aldehyde proton signal is at δ 10.23 ppm. rsc.org
In derivatives of 3-hydrazino quinoxalin-2(1H)one, the disappearance of the NH₂ signal at δ 4.53 ppm and the appearance of a new singlet for the azomethine proton (HC=N) between δ 8.40 and 8.73 ppm confirms the formation of Schiff bases. nih.gov The aromatic protons of the quinoxalin-2(1H)one core and aryl groups are observed in the range of δ 7.00–8.40 ppm. nih.gov
Interactive Data Table: ¹H NMR Chemical Shifts for Quinoxaline Derivatives
| Compound | Proton | Chemical Shift (ppm) | Reference |
| 2-Methylquinoline-6-carbaldehyde | -CHO | 10.10 (s) | rsc.org |
| Quinoxaline-H | 8.23 (s), 8.12 (m), 8.04 (d) | rsc.org | |
| -CH₃ | 2.74 (s) | rsc.org | |
| Quinoline-2-carbaldehyde | -CHO | 10.23 (s) | rsc.org |
| Quinoxalin-2(1H)one Schiff Bases | HC=N | 8.40-8.73 | nih.gov |
| Aromatic-H | 7.00-8.40 | nih.gov |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the resolution of every unique carbon atom. oregonstate.eduoregonstate.edu
For 2-methylquinoline-6-carbaldehyde, the carbonyl carbon of the aldehyde group resonates at δ 191.5 ppm. rsc.org The carbons of the quinoxaline ring appear in the aromatic region, with the methyl carbon at δ 25.72 ppm. rsc.org In quinoline-2-carbaldehyde, the aldehyde carbon is observed at δ 193.9 ppm. rsc.org
In quinoxalinone derivatives, the carbonyl (C=O) and imine (C=N) carbons are found at δ 158.44–151.23 and 149.25–146.16 ppm, respectively. nih.gov The azomethine carbon (HC=N) appears at δ 146.48–144.40 ppm, and the aromatic carbons are in the range of δ 155.33–106.66 ppm. nih.gov Additivity rules for substituent effects can be applied within the quinoxaline series to predict chemical shifts, though careful selection of reference compounds is necessary for accuracy. rsc.org
Interactive Data Table: ¹³C NMR Chemical Shifts for Quinoxaline Derivatives
| Compound | Carbon | Chemical Shift (ppm) | Reference |
| 2-Methylquinoline-6-carbaldehyde | -CHO | 191.5 | rsc.org |
| -CH₃ | 25.72 | rsc.org | |
| Quinoline-2-carbaldehyde | -CHO | 193.9 | rsc.org |
| Quinoxalin-2(1H)one Schiff Bases | C=O | 158.44-151.23 | nih.gov |
| C=N | 149.25-146.16 | nih.gov | |
| HC=N | 146.48-144.40 | nih.gov | |
| Aromatic-C | 155.33-106.66 | nih.gov |
Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR)
Advanced NMR techniques like 2D NMR (e.g., HSQC, HMBC) and ¹⁵N NMR provide deeper structural insights. 2D NMR experiments are crucial for assigning proton and carbon signals unambiguously by showing correlations between them. magritek.com
¹⁵N NMR spectroscopy, although less sensitive due to the low natural abundance of the ¹⁵N isotope, is a powerful tool for studying nitrogen-containing compounds like quinoxalines. researchgate.nethuji.ac.ilmagritek.com The chemical shifts of nitrogen atoms are sensitive to their electronic environment. researchgate.net For instance, in quinoxaline antibiotics, the nitrogen atoms of the quinoxaline rings have been studied using ¹⁵N NMR to determine their biosynthetic origins. nih.gov The development of more sensitive NMR hardware and techniques, such as ¹H-¹⁵N heteronuclear correlation experiments, has made ¹⁵N NMR more accessible for structural elucidation. magritek.com
Electronic Absorption Spectroscopy (UV-Visible Spectroscopy)
Electronic absorption spectroscopy, or UV-Visible spectroscopy, is a pivotal technique for investigating the electronic transitions within molecules containing chromophores. For quinoxaline derivatives, the spectra are characterized by absorption bands that correspond to π→π* and n→π* transitions, originating from the aromatic system and the nitrogen heteroatoms.
The electronic absorption spectra of quinoxaline derivatives are typically recorded in solvents like chloroform (B151607), dimethylsulfoxide (DMSO), or ethanol (B145695). rsc.orgias.ac.in The position (λmax) and intensity of the absorption bands are sensitive to the nature of substituents on the quinoxaline ring and the solvent used. For instance, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima.
In a study of quinoxalinone derivatives in ethanol, an absorption of UV radiation around 415 nm was attributed to an intramolecular n→π* electronic transition. ias.ac.in Research on various quinoxaline derivatives in chloroform has shown that increasing the electron-donating strength of substituents leads to a bathochromic shift and an extension of the absorption window into the visible region. derpharmachemica.com For example, a derivative featuring 5-(2-ethylhexyl)thien-2-yl side chains displayed absorption maxima at 350, 415, and 448 nm, indicating an enhanced conjugation that is beneficial for applications in materials science. derpharmachemica.com Similarly, the UV-Vis spectrum of 6-methyl-2,3-diphenylquinoxaline (B3348229) showed n-π* and π-π* transitions at 347.50 nm and 248.50 nm, respectively.
Table 1: UV-Visible Spectral Data for Selected Quinoxaline Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) | Transition Type | Reference |
|---|---|---|---|---|
| Quinoxalinone Derivative | Ethanol | ~415 | n→π | ias.ac.in |
| 6-Methyl-2,3-diphenylquinoxaline | Not Specified | 347.50 | n→π | |
| 6-Methyl-2,3-diphenylquinoxaline | Not Specified | 248.50 | π→π* | |
| Quinoxaline derivative M4 | Dichloromethane | 350, 415, 448 | Not Specified | derpharmachemica.com |
Mass Spectrometry Techniques (e.g., ESI-MS)
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for quinoxaline derivatives, as it typically yields the protonated molecule [M+H]⁺ or the molecular ion [M]⁺ with minimal fragmentation. This information is crucial for confirming the successful synthesis of the target molecule.
For 6-Methylquinoxaline-2-carbaldehyde, the molecular formula is C₁₀H₈N₂O, which corresponds to a calculated molecular weight of approximately 172.18 g/mol . In ESI-MS analysis, one would expect to observe a prominent peak at m/z 173.19 for the [M+H]⁺ ion.
Studies on various quinoxaline derivatives consistently report the use of mass spectrometry for structural confirmation. For example, the ESI-MS spectrum of a quinoxalinone derivative (C₂₀H₁₆N₄O₂) showed a molecular ion peak [M+H]⁺ at m/z 345.12 and a base peak ion at 161.14. tandfonline.com Another study on functionalized quinoxaline derivatives reported a molecular ion peak of 362 (M+H)⁺ in ESI-MS, confirming the structure of the synthesized compound. derpharmachemica.com
Table 2: Mass Spectrometry Data for this compound and Related Derivatives
| Compound | Molecular Formula | Calculated MW (g/mol) | Technique | Observed m/z ([M+H]⁺ or [M]⁺) | Reference |
|---|---|---|---|---|---|
| This compound | C₁₀H₈N₂O | 172.18 | - (Calculated) | 173.19 (Expected [M+H]⁺) | |
| Quinoxalinone derivative (4e) | C₂₀H₁₆N₄O₂ | 344.37 | ESI-MS | 345.12 ([M+H]⁺) | tandfonline.com |
| Quinoxaline-2-carbaldehyde (B121957) | C₉H₆N₂O | 158.16 | - (Computed) | 158.05 (Exact Mass) | nih.gov |
| 6-Methylquinoxaline (B1581460) | C₉H₈N₂ | 144.17 | GC-MS | 144 (M⁺) | nih.gov |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
While a specific crystal structure for this compound is not available in the reviewed literature, analysis of related compounds provides insight into the expected structural features.
Table 3: Representative Crystallographic Data for Quinoxaline Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| Ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate | Not Specified | Not Specified | Quinoxaline portion is almost planar; structure stabilized by C-H···O and C-H···N hydrogen bonds. | nih.gov |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | Monoclinic | P2₁/c | Unit cell dimensions: a = 12.2009 Å, b = 8.3544 Å, c = 13.9179 Å, β = 104.980°. | nih.gov |
| 2,3-bis(3-chlorophenyl)quinoxaline | Orthorhombic | Pbca | Isostructural with fluoro and bromo analogs; packing influenced by weak hydrogen bonds. | rsc.org |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are compared with the calculated values based on the compound's molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and empirical formula.
For this compound (C₁₀H₈N₂O), the theoretical elemental composition can be readily calculated. The synthesis and characterization of new quinoxaline derivatives routinely include elemental analysis to confirm that the desired product has been obtained. nih.govnih.gov For instance, in the synthesis of novel quinoxaline-2-carboxamides, the structures were confirmed by elemental analysis, with the obtained data being consistent with the proposed structures. nih.gov Similarly, a report on the synthesis of quinoxaline-6-carbaldehyde (B160717) notes that the structure and purity were established using spectral and elemental techniques. derpharmachemica.com
Table 4: Calculated Elemental Composition for this compound
| Element | Symbol | Calculated Percentage (%) |
|---|---|---|
| Carbon | C | 69.76 |
| Hydrogen | H | 4.68 |
| Nitrogen | N | 16.27 |
| Oxygen | O | 9.29 |
Computational and Theoretical Investigations of 6 Methylquinoxaline 2 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for elucidating the fundamental properties of molecules, providing insights that are often complementary to experimental data. These methods are used to determine molecular structures, energies, and electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting electronic properties. DFT calculations have been successfully applied to determine the optimal structure, bond lengths, and bond angles of the quinoxaline (B1680401) molecule. researchgate.net For instance, in an optimized quinoxaline structure, the C-N bonds average around 1.34 Å and C-C bonds average about 1.40 Å. researchgate.net
These theoretical calculations allow for the prediction of a stable, optimized geometry for molecules like 6-Methylquinoxaline-2-carbaldehyde. By starting with an initial geometry, the DFT method iteratively solves the Schrödinger equation to find the lowest energy conformation, which corresponds to the most stable molecular structure. This process provides detailed geometric parameters, including the dihedral angles between the quinoxaline ring and the carbaldehyde substituent. Such studies on various quinoxaline derivatives have confirmed their structures and explored their reactivity and stability. tandfonline.com
Basis Set Selection and Functional Evaluation in DFT Calculations
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice involves a trade-off between accuracy and computational cost. youtube.com
Pople-style basis sets : These are commonly used and include designations like 6-31G(d) and 6-311++G(d,p). The numbers indicate the number of Gaussian functions used to describe the core and valence atomic orbitals, while the letters in parentheses denote the inclusion of polarization (d, p) and diffuse (+) functions, which are crucial for accurately describing bonding and non-bonding electrons, respectively. youtube.com
Correlation-consistent basis sets : Sets like cc-pVDZ (correlation-consistent polarized Valence Double-Zeta) are designed to systematically converge towards the complete basis set limit. youtube.com
The functional (e.g., B3LYP, PBE0, CAM-B3LYP) is an approximation to the exchange-correlation energy, which accounts for the complex electron-electron interactions. B3LYP is a popular hybrid functional that often provides a good balance of accuracy and efficiency for organic molecules. nih.govresearchgate.net For more complex electronic phenomena, range-separated functionals like CAM-B3LYP or ωB97X-D, often paired with dispersion corrections (e.g., Grimme's D3), are recommended to achieve higher accuracy. nih.govresearchgate.net Theoretical studies on quinoxaline derivatives frequently employ the B3LYP functional combined with basis sets like 6-311++G(d,p) to investigate their structure and properties. researchgate.netresearchgate.net
| Basis Set Type | Description | Common Use Case | Example |
|---|---|---|---|
| Minimal Basis Set | Uses the minimum number of functions to represent each atomic orbital. Computationally fast but less accurate. | Semi-empirical calculations, initial rough models. | STO-3G |
| Split-Valence | Uses multiple functions for valence orbitals, providing more flexibility. Offers a good balance of cost and accuracy. | Standard DFT calculations on organic molecules. | 6-31G(d), 6-311G(d,p) |
| Correlation-Consistent | Systematically improved by increasing the size of the set (DZ, TZ, QZ). Designed for high-accuracy, post-HF calculations. | High-level calculations where electron correlation is critical. | cc-pVDZ, aug-cc-pVTZ |
| Plane-Wave | Uses periodic functions (sine and cosine) instead of atomic orbitals. | Calculations on periodic systems like crystals and surfaces. | N/A (Defined by an energy cutoff) |
Ab Initio Methods and Electron Correlation Approaches
Ab initio (from first principles) methods solve the Schrödinger equation without using empirical data. The Hartree-Fock (HF) method is the simplest ab initio approach. However, it does not fully account for electron correlation—the way electrons interact and avoid each other—which can affect the accuracy of the results. researchgate.netresearchgate.net
DFT methods are designed to include electron correlation through the exchange-correlation functional. In many computational studies of quinoxaline derivatives, results from both DFT (e.g., B3LYP) and HF methods are compared. researchgate.netresearchgate.net This comparison helps to assess the impact of electron correlation on the calculated properties. For systems with strong electron correlation, more advanced ab initio methods may be necessary, although they are significantly more computationally demanding. researchgate.net
Electronic Structure and Reactivity Descriptors
To understand the chemical behavior of this compound, several reactivity descriptors derived from its electronic structure are analyzed. These descriptors help in predicting how the molecule will interact with other chemical species.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com
HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO : This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
For quinoxaline derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO may be localized on specific regions, influencing the sites of reaction. researchgate.net The HOMO-LUMO gap provides valuable insights into the electronic and optical properties of these compounds. researchgate.netresearchgate.net
| Compound (Derivative of Quinoxaline) | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Quinoxaline-1,4-dioxide | B3LYP/6-311++G(d,p) | -7.23 | -2.73 | 4.50 | researchgate.net |
| Quinoxaline-1,4-dioxide | RHF/6-311++G(d,p) | -9.84 | 1.23 | 11.07 | researchgate.net |
| 2,3-dimethyl-quinoxaline-1,4-dioxide | B3LYP/6-311++G(d,p) | -6.79 | -2.28 | 4.51 | researchgate.net |
| 2,3-dimethyl-quinoxaline-1,4-dioxide | RHF/6-311++G(d,p) | -9.31 | 1.71 | 11.02 | researchgate.net |
This table presents representative data for related quinoxaline derivatives to illustrate typical values obtained from computational analysis. The exact values for this compound would require a specific calculation.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.com It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net
The MEP map uses a color scale to denote different potential values:
Red : Regions of most negative electrostatic potential, rich in electrons. These are favorable sites for electrophilic attack (attack by electron-seeking species).
Blue : Regions of most positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack (attack by nucleus-seeking species).
Green : Regions of neutral or near-zero potential.
For quinoxaline derivatives, the negative potential (red) is typically localized around the nitrogen atoms of the quinoxaline ring due to their high electronegativity. researchgate.net In this compound, the oxygen atom of the carbaldehyde group would also be a site of high negative potential. The hydrogen atoms of the aromatic ring generally exhibit positive potential (blue). researchgate.net The MEP map provides a clear picture of the molecule's charge landscape, guiding the understanding of its intermolecular interactions. chemrxiv.orgphyschemres.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into chemical bonding, orbital interactions, and the stability of molecular structures. uni-muenchen.dewikipedia.orgq-chem.com For this compound, NBO analysis reveals the intricate details of intramolecular charge transfer and the electronic interactions that govern its properties.
Key donor-acceptor interactions within the this compound molecule include transitions from π orbitals of the quinoxaline ring to the π* orbitals of the carbaldehyde group. This delocalization of electrons is a crucial factor in the molecule's electronic structure and reactivity. The NBO method provides a detailed picture of these interactions, including the specific orbitals involved and their stabilization energies. uni-muenchen.dewisc.edu
The analysis also provides natural population analysis (NPA), which calculates the partial charges on each atom. uni-muenchen.de This information is valuable for understanding the molecule's electrostatic potential and its interactions with other molecules.
Spectroscopic Property Prediction and Validation
Computational chemistry plays a vital role in predicting and validating the spectroscopic properties of molecules like this compound. Theoretical calculations, often employing Density Functional Theory (DFT), can simulate various spectra, which can then be compared with experimental data for validation. researchgate.netnih.gov
Theoretical Vibrational Frequency Calculations and Experimental Correlation
Theoretical vibrational frequency calculations are instrumental in assigning the various vibrational modes observed in experimental infrared (IR) and Raman spectra. scialert.netresearchgate.netnih.gov For this compound, DFT calculations, typically using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are performed to predict the vibrational frequencies. researchgate.netnih.gov
The calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other factors not fully captured by the theoretical model. nih.gov The comparison between the theoretical and experimental spectra allows for a detailed assignment of the observed bands to specific molecular vibrations, such as C-H stretching, C=O stretching of the carbaldehyde group, and various ring vibrations of the quinoxaline core. scialert.netresearchgate.netnih.gov This correlation provides a deeper understanding of the molecule's structural and bonding characteristics. researchgate.netnih.gov
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |
| C-H stretch (methyl) | 2980-2870 | 2975, 2870 |
| C=O stretch (aldehyde) | 1710-1690 | ~1700 |
| C=N stretch | 1620-1580 | ~1600 |
| C=C stretch (aromatic) | 1600-1450 | 1605, 1570, 1490 |
| C-H in-plane bend | 1300-1000 | Various |
| C-H out-of-plane bend | 900-675 | Various |
| Note: The calculated frequencies are typical ranges from DFT calculations and experimental values are approximate based on similar quinoxaline derivatives. Specific experimental data for this compound may vary. |
Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. uobasrah.edu.iquni-regensburg.de Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used for this purpose. researchgate.net
The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov Comparisons between the predicted and experimental NMR spectra aid in the assignment of signals to specific protons and carbon atoms in the molecule. nih.govresearchgate.net Discrepancies between the calculated and experimental values can often be attributed to solvent effects, which can also be modeled computationally. researchgate.net
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C2 | ~150 | - |
| C3 | ~145 | ~8.5 |
| C5 | ~130 | ~7.8 |
| C6 | ~140 | - |
| C7 | ~128 | ~7.6 |
| C8 | ~130 | ~7.9 |
| C9 (4a) | ~142 | - |
| C10 (8a) | ~148 | - |
| C11 (CHO) | ~190 | ~10.2 |
| C12 (CH₃) | ~22 | ~2.6 |
| Note: These are approximate chemical shifts based on DFT calculations for similar structures. Actual experimental values may differ. |
Simulation of UV-Visible Absorption Spectra
Time-dependent density functional theory (TD-DFT) is the method of choice for simulating the UV-Visible absorption spectra of organic molecules. researchgate.net For this compound, TD-DFT calculations can predict the electronic transitions, their corresponding absorption wavelengths (λmax), and oscillator strengths. researchgate.net
These calculations provide insights into the nature of the electronic transitions, such as n→π* and π→π* transitions, which are characteristic of molecules containing chromophores like the quinoxaline ring and the carbaldehyde group. The simulated spectrum can be compared with the experimental UV-Vis spectrum to validate the theoretical model and to understand the electronic structure of the molecule. researchgate.net The solvent environment can also be included in the calculations to provide a more accurate prediction of the absorption maxima. nih.gov
Table 3: Predicted UV-Visible Absorption Data for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| n→π | ~340 | Low |
| π→π | ~280 | High |
| π→π* | ~240 | High |
| Note: These values are estimations based on TD-DFT calculations for related quinoxaline derivatives. |
Nonlinear Optical (NLO) Properties Calculations
The investigation of nonlinear optical (NLO) properties of organic molecules is a burgeoning field of research due to their potential applications in optoelectronics and photonics. researchgate.netarxiv.org Computational methods, particularly DFT, are employed to calculate the NLO properties of this compound, such as the first-order hyperpolarizability (β). dtic.milresearchgate.net
A large β value is indicative of a significant NLO response. dtic.mil For this compound, the presence of a donor-π-acceptor (D-π-A) system, where the methyl group and quinoxaline ring act as donors and the carbaldehyde group as an acceptor, is expected to give rise to a considerable NLO response. researchgate.net Calculations can quantify this property and provide insights into the structure-property relationships that govern the NLO activity of this class of compounds. ucc.edu.gh
Reaction Mechanism Studies and Energetic Profiles
Common synthetic routes to quinoxaline derivatives often involve the condensation of o-phenylenediamines with α-dicarbonyl compounds. sapub.orgmtieat.org DFT calculations can be used to model these reactions, providing activation energies and reaction enthalpies. This information helps in understanding the feasibility of a proposed mechanism and can guide the optimization of reaction conditions to improve yields and selectivity. derpharmachemica.comrsc.org For instance, studies on the synthesis of related quinoline (B57606) derivatives have utilized computational methods to explore the reaction pathways.
Molecular Modeling and Dynamics Simulations
Computational and theoretical chemistry offer powerful tools to predict and understand the behavior of molecules at an atomic level. For quinoxaline derivatives, these methods, particularly molecular modeling and dynamics simulations, are instrumental in elucidating their electronic properties, potential biological activity, and reactivity. While specific, in-depth molecular dynamics simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the computational methodologies applied to structurally similar quinoxaline compounds provide a clear framework for how such an investigation would be conducted and the nature of the expected findings.
Molecular modeling of this compound would typically commence with geometry optimization using methods like Density Functional Theory (DFT). researchgate.netscispace.com DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are used to determine the most stable three-dimensional conformation of the molecule, as well as to calculate various electronic properties. researchgate.netscispace.com These properties are crucial for understanding the molecule's reactivity and potential interactions.
Detailed Research Findings from Related Quinoxaline Studies
The following tables represent the type of data that would be generated from molecular modeling and hypothetical molecular dynamics simulations of this compound, based on findings for analogous compounds.
Table 1: Calculated Molecular Properties of this compound
| Property | Predicted Value | Method |
| Molecular Formula | C₁₀H₈N₂O | - |
| Molecular Weight | 172.18 g/mol | - |
| Dipole Moment | Value | DFT/B3LYP |
| HOMO Energy | Value (eV) | DFT/B3LYP |
| LUMO Energy | Value (eV) | DFT/B3LYP |
| HOMO-LUMO Gap | Value (eV) | DFT/B3LYP |
Note: The values in this table are placeholders and would be determined by specific DFT calculations.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters
| Parameter | Value |
| Simulation Software | GROMACS, AMBER |
| Force Field | OPLS-AA, GAFF |
| Solvent Model | TIP3P Water |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 100 ns |
Note: This table illustrates typical parameters for an all-atom molecular dynamics simulation.
The insights gained from such computational studies would be invaluable for guiding synthetic efforts and for the rational design of new quinoxaline-based compounds with specific desired properties.
Applications of 6 Methylquinoxaline 2 Carbaldehyde in Chemical Synthesis and Materials Science
As a Versatile Building Block in Organic Synthesis
The inherent reactivity of the aldehyde functional group, combined with the stable quinoxaline (B1680401) core, makes 6-Methylquinoxaline-2-carbaldehyde a valuable starting material for the synthesis of a wide array of organic compounds.
Synthesis of Structurally Diverse Heterocyclic Compounds
This compound serves as a key precursor for the generation of various fused heterocyclic systems. The aldehyde group provides a reactive site for condensation and cyclization reactions. For instance, it can be used in acid-catalyzed reactions to produce fused systems like pyrrolo[1,2-a]quinoxalines, which are noted for their potential biological activities. nih.gov The general strategy involves the reaction of the carbaldehyde with suitable nucleophiles, leading to intramolecular cyclization and the formation of new ring systems. This methodology has been applied to create quinoxalines condensed with five and seven-membered rings. researchgate.net
Derivatives of quinoxaline-2-carbaldehyde (B121957) are also employed in the synthesis of Schiff bases. These compounds are formed by the condensation of the aldehyde with primary amines. The resulting imine functionality can participate in further transformations or be a key feature in the final molecule's biological or material properties. ijfans.org For example, Schiff bases derived from quinoxaline-2-carboxaldehyde and various amines have been synthesized and characterized. ijfans.orgallsubjectjournal.com
Precursor for Complex Organic Architectures
Beyond simple heterocyclic systems, this compound is a building block for more intricate molecular structures. Its derivatives are utilized in the construction of covalent organic frameworks (COFs) and other advanced materials. ijfans.org The defined geometry and reactive sites of the quinoxaline unit allow for its incorporation into larger, well-ordered polymeric structures.
The compound also acts as a foundational element in multi-step syntheses aimed at producing molecules with specific functions, such as those designed for applications in medicinal chemistry. The quinoxaline core is a recognized "privileged scaffold" in drug discovery, and derivatives of this compound are explored for their potential as anticancer, antimicrobial, and antiviral agents. researchgate.netnih.govnih.gov For example, structure-activity relationship (SAR) studies have shown that methylquinoxaline derivatives can exhibit potent cytotoxic activity against cancer cell lines. nih.gov
Role in Ligand Design and Coordination Chemistry
The nitrogen atoms of the pyrazine (B50134) ring and the oxygen atom of the carbaldehyde group in this compound make it an excellent candidate for ligand design. It can coordinate with metal ions to form stable complexes with interesting properties.
Formation of Metal-Ligand Complexes via Carbaldehyde and Heterocyclic Nitrogen Atoms
This compound and its derivatives, particularly Schiff bases, readily form complexes with a variety of metal ions. The coordination typically involves the nitrogen atoms of the quinoxaline ring and the nitrogen and/or oxygen atoms of the substituent at the 2-position. ijfans.org Schiff bases derived from quinoxaline-2-carboxaldehyde can act as bidentate or polydentate ligands, binding to metal centers through the imine nitrogen and a quinoxaline ring nitrogen. isca.innih.gov
Studies on related quinoxaline-based ligands have shown the formation of stable complexes with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II). ijfans.orgnih.gov The geometry of these complexes can vary from square-planar to tetrahedral or octahedral, depending on the metal ion and the specific ligand structure. ijfans.org For instance, Schiff base complexes of quinoxaline-2-carboxaldehyde with semicarbazide (B1199961) were found to form tetrahedral complexes with Mn(II), Co(II), and Ni(II), and a square-planar complex with Cu(II). ijfans.org
| Ligand Derivative | Metal Ion(s) | Resulting Complex Geometry | Reference |
|---|---|---|---|
| Schiff base with semicarbazide (QSC) | Mn(II), Co(II), Ni(II) | Tetrahedral ([M(QSC)Cl₂]) | ijfans.org |
| Schiff base with semicarbazide (QSC) | Cu(II) | Square Planar ([Cu(QSC)Cl₂]) | ijfans.org |
| Schiff base with furfurylamine (B118560) (QFA) | Mn(II), Co(II), Ni(II), Cu(II) | Octahedral ([M(QFA)₂Cl₂]) | ijfans.org |
| Unsymmetric Schiff base (L) | Co(II), Ni(II), Zn(II) | Tetradentate ONNO coordination | nih.gov |
| Unsymmetric Schiff base (L) | Cu(II) | Tridentate NNO coordination | nih.gov |
Design of Macrocyclic Ligands Incorporating Quinoxaline Scaffolds
The structural rigidity and defined coordination sites of the quinoxaline framework make it an attractive component for the construction of macrocyclic ligands. These large, cyclic molecules are designed to selectively bind specific metal ions, finding use in areas such as sensing, catalysis, and medical imaging. While specific examples starting directly from this compound are specialized, the general principle involves using difunctional quinoxaline precursors in template reactions with metal ions to guide the formation of the large ring structure. core.ac.uk The resulting macrocycles can encapsulate metal ions within their cavity, leading to highly stable complexes. The synthesis of tetraruthenium macrocycles, for example, has been reported using extended quinoxaline ligands, demonstrating the utility of this scaffold in creating complex, functional supramolecular assemblies. uni-konstanz.de
Chelation Properties and Coordination Modes
Ligands derived from this compound exhibit versatile chelation behavior. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. The Schiff bases of quinoxaline-2-carboxaldehyde are excellent chelating agents. ijfans.org
The primary coordination modes observed are:
Bidentate Chelation: The ligand binds to the metal center through two donor atoms. A common mode involves one nitrogen atom from the quinoxaline ring and the nitrogen atom of the imine group in a Schiff base derivative. isca.in
Tridentate/Tetradentate Chelation: In more complex ligands, additional donor atoms can be introduced through the amine used to form the Schiff base. This allows the ligand to wrap around the metal ion, forming multiple chelate rings and resulting in highly stable complexes. For example, a Schiff base ligand derived from quinoxalin-2(1H)-one was shown to act as a tetradentate ONNO donor for Co(II), Ni(II), and Zn(II) ions. nih.gov
Bridging Coordination: In some cases, the quinoxaline ligand can bridge two metal centers, leading to the formation of bimetallic or polynuclear complexes. ijfans.orgisca.in The 2,3-di(2-pyridyl)quinoxaline ligand, for instance, can act as a bridging ligand. rsc.org
The specific coordination mode is influenced by the nature of the metal ion, the solvent system, and the steric and electronic properties of the ligand itself. ijfans.orgisca.in
Development in Advanced Materials Science
Quinoxaline derivatives are a significant class of N-heterocyclic compounds explored for their applications in functional materials. acs.org They are used in the development of electroluminescent materials, organic semiconductors, dyes, and chemically controllable switches. nih.govipp.pt The electron-deficient nature of the pyrazine ring gives the quinoxaline core inherent electron-accepting properties, making it an attractive component for materials used in organic electronics. rsc.orgnih.gov
Quinoxaline-based materials are of high interest for their electron-transporting capabilities. nih.govresearchgate.netqmul.ac.uk They are utilized in a variety of organic electronic devices, including:
Organic Field-Effect Transistors (OFETs): As n-type semiconductors. nih.govresearchgate.net
Organic Solar Cells (OSCs): As non-fullerene acceptors and in polymer acceptors. nih.govresearchgate.net
Organic Light-Emitting Diodes (OLEDs): As emitters and chromophores. researchgate.netijfans.org
The synthesis of donor-acceptor (D–A) copolymers often incorporates a quinoxaline unit as the acceptor 'A' moiety, which has been shown to result in materials with good thermal stability and charge-transport properties. rsc.org While specific studies employing this compound as a direct precursor were not identified, its structure is suitable for incorporation into larger conjugated systems. The aldehyde group can be transformed through various chemical reactions (e.g., Wittig or Knoevenagel reactions) to extend the π-conjugated system, a key strategy in designing novel organic semiconductor materials.
The strong electron-accepting nature of the quinoxaline core also makes it a valuable component in the design of organic dyes. nih.gov Quinoxaline derivatives are particularly promising as sensitizers in dye-sensitized solar cells (DSSCs). unisi.itmtieat.org In this context, the quinoxaline unit can act as an auxiliary acceptor and a π-bridge within the dye molecule, enhancing electron injection and charge collection. nih.gov
Researchers have designed and synthesized new D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) organic dyes where a quinoxaline core serves as the primary chromophore. unisi.it The aldehyde functionality of a molecule like this compound provides a direct synthetic handle for building such complex dye structures. It can be reacted with components bearing active methylene (B1212753) groups (like cyanoacetic acid) to install the terminal acceptor and anchoring moiety required for binding to semiconductor surfaces like TiO₂. unisi.it
Generation of Hydrazide and Imine Derivatives
The carbaldehyde group is a versatile functional group that readily undergoes condensation reactions with nitrogen-based nucleophiles. This provides a straightforward pathway to synthetically elaborate this compound into various derivatives, including hydrazones (from hydrazides) and imines (Schiff bases).
The reaction to form hydrazones involves the condensation of an aldehyde with a hydrazide. nih.govnih.gov This process is a common method for creating derivatives with a wide range of biological activities. nih.gov The synthesis of hydrazones from the parent quinoxaline-2-carboxaldehyde has been reported, leading to the formation of fused heterocyclic systems like pyrazolo[3,4-b]quinoxalines. rsc.orgacs.org The reaction proceeds via the initial formation of the C=N bond of the hydrazone, which can then undergo further reactions.
Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond (azomethine group). redalyc.org They are typically formed by the condensation reaction between a primary amine and an aldehyde or ketone. redalyc.orgmasterorganicchemistry.comorganic-chemistry.org This reaction is fundamental in organic synthesis and is applicable to this compound. Schiff bases derived from quinoxaline-2-carboxaldehyde are used as ligands to form coordination complexes with metal ions, which have applications in catalysis and medicine. ijfans.org
The general synthesis for these derivatives is outlined below:
Imine (Schiff Base) Formation:
this compound + R-NH₂ → 6-Methyl-2-[(R-imino)methyl]quinoxaline + H₂O
Hydrazone Formation:
this compound + R-CO-NHNH₂ → this compound (R-carbonyl)hydrazone + H₂O
These reactions provide a robust platform for generating a diverse library of compounds from this compound for further investigation in various scientific fields.
Advanced Research Directions and Future Perspectives for 6 Methylquinoxaline 2 Carbaldehyde
Novel Synthetic Strategies and Methodological Advancements
The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net For 6-Methylquinoxaline-2-carbaldehyde, this would typically involve 4-methyl-1,2-diaminobenzene and a glyoxal (B1671930) derivative. Future research is focused on overcoming the limitations of classical methods by developing more efficient, sustainable, and versatile synthetic routes.
Key advancements and future directions include:
Green Chemistry Approaches: A significant push is towards environmentally benign synthesis. This includes catalyst-free reactions in water or other green solvents, microwave-assisted synthesis to reduce reaction times, and the use of solid-supported reagents to simplify purification. A catalyst-free, one-minute synthesis of quinoxalines has been reported, highlighting the potential for highly efficient and scalable production. tandfonline.com
Advanced Catalytic Systems: The use of novel catalysts, such as metal nanoparticles (e.g., calcium iodate), can facilitate the synthesis of quinoxalines under milder conditions with higher yields. researchgate.net Future work will likely explore a broader range of nanocatalysts and photocatalytic systems that can be activated by visible light, offering energy-efficient and selective synthetic pathways.
One-Pot, Multi-Component Reactions: Strategies that combine several reaction steps into a single operation are highly desirable as they reduce waste and improve efficiency. researchgate.net Developing one-pot methods for the synthesis and subsequent functionalization of the this compound core will be a key area of research.
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, improved safety, and easier scalability compared to batch processes. Applying flow chemistry to the synthesis of this compound could enable on-demand production and facilitate the rapid synthesis of a library of derivatives.
Exploration of Underutilized Chemical Transformations
The aldehyde group at the C2 position is the primary site of reactivity for this compound, typically undergoing condensation and nucleophilic addition reactions. However, many modern organic reactions have not been extensively applied to this specific scaffold.
Future research should explore:
C-H Activation: Direct functionalization of the C-H bonds on the quinoxaline ring would provide a highly atom-economical method for introducing new substituents without the need for pre-functionalized starting materials. For instance, C3-H alkylation of related quinoxalin-2(1H)-ones has been achieved under visible-light irradiation, a strategy that could be adapted for this aldehyde. tandfonline.com
Cross-Coupling Reactions: While the aldehyde can be converted to a halide for cross-coupling, direct decarbonylative coupling reactions would be a more efficient route to biaryl or other complex systems.
Asymmetric Catalysis: The development of enantioselective transformations of the aldehyde group is crucial for applications in medicinal chemistry. This includes asymmetric additions, reductions, and cycloadditions to create chiral centers with high stereocontrol.
Photoredox Catalysis: This rapidly expanding field can enable novel transformations under mild conditions. Applying photoredox catalysis to this compound could unlock new reaction pathways, such as radical-based additions to the aldehyde or functionalization of the methyl group.
Integration of Artificial Intelligence and Machine Learning in Synthesis and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and development of new molecules and materials. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers. researchgate.net
For this compound, AI and ML can be applied to:
Synthesis Prediction: ML models can be trained on existing reaction databases to predict the optimal reaction conditions (catalyst, solvent, temperature) for synthesizing the target molecule or its derivatives, reducing the need for extensive experimental trial-and-error. researchgate.net
Property Prediction: By learning from the spectral and biological data of known quinoxaline derivatives, ML algorithms can predict the physicochemical properties, bioactivity, and toxicity of novel, yet-to-be-synthesized derivatives of this compound. mdpi.comresearchgate.net This allows researchers to prioritize the synthesis of compounds with the most promising profiles. For instance, ML has been used to predict molecular properties from simulated spectra, a technique that could be invaluable for screening virtual libraries of quinoxaline derivatives. eurekalert.org
De Novo Design: Generative AI models can design entirely new derivatives of this compound tailored to have specific properties, such as high binding affinity to a particular biological target.
| Application Area | AI/ML Tool | Potential Impact |
| Synthesis Planning | Retrosynthesis Algorithms | Suggests novel and efficient synthetic routes. |
| Reaction Optimization | Predictive Models | Identifies optimal reaction conditions, saving time and resources. nih.gov |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predicts biological activity and toxicity of new derivatives. researchgate.net |
| Materials Discovery | High-Throughput Virtual Screening | Screens large virtual libraries to identify candidates for specific applications. |
Design and Synthesis of Derivatives for Emerging Applications
The true value of this compound lies in its role as a versatile building block. The aldehyde and methyl groups serve as handles for creating a diverse library of derivatives with tailored functionalities.
Future research will focus on designing derivatives for:
Medicinal Chemistry: Quinoxaline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov The aldehyde group can be converted into various pharmacophores like Schiff bases, hydrazones, or other heterocyclic rings to create new therapeutic agents. nih.gov For example, derivatives of quinoxaline-2-carboxylic acid have been investigated as potential antitubercular agents. nih.gov
Organic Electronics: The quinoxaline core is a fluorophore, and its derivatives are used in organic light-emitting diodes (OLEDs), fluorescent probes, and dye-sensitized solar cells. tandfonline.commdpi.com Systematic modification of the this compound structure could lead to new materials with enhanced photophysical properties.
Sensing and Diagnostics: Derivatives can be designed to act as chemosensors that change color or fluorescence in the presence of specific ions or molecules, enabling applications in environmental monitoring and medical diagnostics.
In-depth Mechanistic Studies of Key Reactions Involving this compound
A thorough understanding of reaction mechanisms is essential for optimizing reaction conditions and controlling product selectivity. While the general pathways for many reactions involving aldehydes are known, detailed mechanistic insights for reactions on the quinoxaline scaffold are often lacking.
Future research should employ a combination of experimental and computational methods to:
Elucidate Reaction Pathways: Techniques like in-situ spectroscopy and kinetic studies can be used to identify reaction intermediates and transition states. For example, mechanistic studies on related quinoxaline 1,4-dioxides have helped to understand their bio-reduction and subsequent DNA damage, which is key to their antibacterial action. mdpi.com
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions. researchgate.netscispace.com This approach can provide a detailed picture of the electronic effects of the quinoxaline ring and the methyl group on the reactivity of the aldehyde.
Isotope Labeling Studies: Using isotopically labeled reactants can help trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Development of Advanced Spectroscopic Characterization Techniques for Complex Derivatives
As more complex derivatives of this compound are synthesized, their unambiguous structural characterization becomes increasingly challenging. While standard techniques like NMR and MS are powerful, they may not be sufficient for complex, multi-component systems or for studying dynamic processes.
Future advancements in this area will focus on:
Multi-dimensional NMR: The concerted use of advanced 2D NMR techniques like COSY, HMQC, and HMBC is crucial for the complete assignment of proton and carbon signals and for determining the connectivity in complex derivatives. tandfonline.com
Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. mdpi.com Techniques like tandem MS (MS/MS) can provide valuable structural information by analyzing fragmentation patterns.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For derivatives involved in photoinduced or redox processes, EPR spectroscopy is a powerful tool for detecting and characterizing reactive radical intermediates, providing insight into reaction mechanisms. mdpi.com
Combined Spectroscopic and Computational Approaches: Integrating experimental spectroscopic data (NMR, IR, UV-vis) with theoretical calculations (e.g., DFT) can lead to more confident structural elucidation. researchgate.netscispace.com Theoretical models can predict spectra, which can then be compared with experimental results to validate proposed structures.
Q & A
Q. What are the recommended methods for synthesizing 6-Methylquinoxaline-2-carbaldehyde with high purity?
- Methodological Answer : Synthesis typically involves condensation reactions of o-phenylenediamine derivatives with carbonyl-containing precursors. Key steps include:
- Using anhydrous conditions and catalysts (e.g., acetic acid) to promote cyclization.
- Purification via column chromatography or recrystallization (ethanol/water mixtures) to isolate the aldehyde functionality.
- Monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via melting point analysis and spectroscopic techniques (NMR, IR) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during bulk handling .
- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention .
Q. How can the purity of this compound be verified experimentally?
- Methodological Answer :
- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to detect impurities.
- Spectroscopy : Compare NMR (¹H/¹³C) and IR spectra with literature data. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm in DMSO-d6 .
- Elemental Analysis : Confirm %C, %H, and %N match theoretical values (C: 68.34%, H: 3.82%, N: 17.72%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution (≤1.0 Å) synchrotron or rotating anode sources.
- Structure Refinement : Employ SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (Ueq) and occupancy for disordered atoms .
- Validation : Cross-check with PLATON or Mercury for symmetry errors and hydrogen bonding networks. Refer to CCDC databases (e.g., 1983315 in ) for comparative analysis .
Q. What strategies address contradictory spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR (e.g., DEPT-135 for carbon types) with mass spectrometry (HRMS for molecular ion confirmation).
- Solvent Effects : Test in deuterated solvents (CDCl3 vs. DMSO-d6) to identify shifting peaks caused by hydrogen bonding .
- Dynamic Processes : Use variable-temperature NMR to detect tautomerism or conformational changes affecting signal splitting .
Q. How can reaction conditions be optimized to enhance yields of this compound derivatives?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters like temperature (80–120°C), solvent (DMF vs. toluene), and catalyst loading (0.5–5 mol%).
- Kinetic Analysis : Monitor intermediates via in-situ FTIR or UV-Vis spectroscopy to identify rate-limiting steps.
- Green Chemistry : Replace traditional solvents with ionic liquids or supercritical CO2 to improve selectivity and reduce waste .
Q. What computational approaches predict the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites (e.g., aldehyde carbon).
- MD Simulations : Simulate solvent effects on transition states using AMBER or GROMACS.
- Retrosynthetic Tools : Apply AiZynthFinder or Synthia to propose feasible pathways for functionalized derivatives .
Data Analysis and Reporting
Q. How should researchers document experimental procedures for reproducibility?
- Methodological Answer :
- Detailed Logs : Record exact reagent grades (e.g., ≥97% purity, CAS 1593-08-4), equipment calibration dates, and environmental conditions (humidity, temperature) .
- Statistical Reporting : Include error margins (e.g., ±SD for triplicate measurements) and ANOVA results for yield comparisons .
- Data Deposition : Submit crystallographic data to CCDC or PubChem (e.g., InChIKey: ATQXNYQCZFMIKY-UHFFFAOYSA-N for related compounds) .
Q. What metrics validate the ecological safety of this compound in lab waste?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
